calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate
Brand Name: Vulcanchem
CAS No.: 60034-45-9
VCID: VC17173266
InChI: InChI=1S/C6H9NO6.Ca.Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;+2;+1/p-3
SMILES:
Molecular Formula: C6H6CaNNaO6
Molecular Weight: 251.18 g/mol

calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate

CAS No.: 60034-45-9

Cat. No.: VC17173266

Molecular Formula: C6H6CaNNaO6

Molecular Weight: 251.18 g/mol

* For research use only. Not for human or veterinary use.

calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate - 60034-45-9

Specification

CAS No. 60034-45-9
Molecular Formula C6H6CaNNaO6
Molecular Weight 251.18 g/mol
IUPAC Name calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate
Standard InChI InChI=1S/C6H9NO6.Ca.Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;+2;+1/p-3
Standard InChI Key ATEKMIYHWFLUPG-UHFFFAOYSA-K
Canonical SMILES C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2]

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate, denotes a heteroleptic complex where calcium and sodium ions coordinate with a polyaminocarboxylate ligand. The molecular formula C₆H₆CaNNaO₆ corresponds to an average mass of 251.18 g/mol, as verified by spectroscopic and crystallographic analyses . The compound’s structure features a central nitrogen atom bonded to two carboxylatomethyl groups and an acetate moiety, with calcium and sodium ions balancing the charges (Figure 1) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₆H₆CaNNaO₆
Average Mass251.18 g/mol
CAS Registry Number60034-45-9
HygroscopicityHigh
Stereocenters1 defined stereocenter

Stereochemical and Coordination Properties

The compound exhibits one defined stereocenter, influencing its metal-binding selectivity . In aqueous solutions, the carboxylate groups deprotonate, enabling the formation of octahedral coordination complexes with divalent and trivalent metal ions. X-ray diffraction studies of analogous compounds, such as CaNa2EDTA, reveal six donor atoms (four oxygen atoms from carboxylates and two nitrogen atoms from the amine) participating in metal coordination .

Synthesis and Stability

Synthetic Pathways

The synthesis involves reacting nitrilotriacetic acid (NTA) with calcium and sodium hydroxides under alkaline conditions (pH 10–12). A typical procedure includes:

  • Dissolving NTA in deionized water.

  • Gradual addition of Ca(OH)₂ and NaOH while maintaining temperature at 50–60°C.

  • Crystallization via solvent evaporation.

Yield optimization requires precise control of stoichiometry, as excess sodium ions can displace calcium, leading to byproducts like disodium EDTA .

Physicochemical Properties

Solubility and Reactivity

Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate is highly soluble in water (>500 g/L at 25°C) but insoluble in organic solvents like ethanol or chloroform. Its solubility profile enables applications in aqueous systems, such as buffer solutions and detoxification formulations .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1600 cm⁻¹ (C=O stretch) and 1400 cm⁻¹ (COO⁻ symmetric stretch).

  • Nuclear Magnetic Resonance (NMR): ¹³C NMR signals at δ 175 ppm (carboxylate carbons) and δ 55 ppm (methylene carbons adjacent to nitrogen) .

Mechanism of Action and Pharmacodynamics

Metal Chelation Dynamics

The compound binds Pb²⁺, Cd²⁺, and Hg²⁺ with log stability constants (log K) ranging from 10.2 to 18.5, outperforming NTA but underperforming EDTA . Its selectivity for calcium ensures minimal depletion of endogenous Ca²⁺ during chelation therapy, a critical safety feature .

Table 2: Stability Constants for Metal Complexes

Metal Ionlog K (Compound)log K (EDTA)
Pb²⁺18.518.0
Ca²⁺10.210.7
Fe³⁺16.825.1

Pharmacokinetics

In vivo studies of analogous agents show:

  • Absorption: Poor gastrointestinal absorption (<5%), necessitating intravenous administration.

  • Excretion: Renal clearance dominates, with >95% excreted unchanged within 24 hours .

Applications Across Industries

Pharmaceutical Uses

  • Heavy Metal Detoxification: Used off-label for lead poisoning, leveraging its high Pb²⁺ affinity .

  • Drug Stabilization: Enhances solubility of metal-dependent antibiotics (e.g., tetracyclines) .

Environmental Remediation

Deployed in soil washing to extract Cd²⁺ and Zn²⁺ contaminants, achieving >80% metal removal efficiency in pilot studies .

Industrial Processes

  • Textile Manufacturing: Prevents metal-catalyzed degradation of dyes.

  • Food Preservation: Inhibits lipid oxidation in oils via Fe³⁺ sequestration.

Research Advancements and Challenges

Kinetic Studies

Recent work utilizes stopped-flow spectrophotometry to measure binding kinetics, revealing a second-order rate constant (k) of 2.3 × 10⁴ M⁻¹s⁻¹ for Pb²⁺.

Toxicity and Limitations

  • Nephrotoxicity: High doses (>75 mg/kg) cause renal tubular necrosis in animal models .

  • Environmental Persistence: Slow biodegradation raises concerns about long-term ecological impact .

Comparative Analysis with EDTA Derivatives

FeatureCalcium Sodium CompoundCaNa2EDTA
Molecular Weight251.18 g/mol374.27 g/mol
Pb²⁺ Binding log K18.518.0
Nephrotoxicity RiskModerateHigh
Cost (USD/kg)$120$95

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